molecular formula C15H15F2N5O2 B6472736 N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2640956-75-6

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6472736
CAS No.: 2640956-75-6
M. Wt: 335.31 g/mol
InChI Key: SDWCXZFNPZVKAA-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a structurally complex compound featuring a 1,2,3-triazole-4-carboxamide core linked to a 5-oxopyrrolidin-3-ylmethyl group substituted with a 3,4-difluorophenyl moiety. Key structural attributes include:

  • Triazole ring: The 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety is a hallmark of bioactive molecules, often associated with metabolic stability and receptor binding .
  • Fluorinated aromatic system: The 3,4-difluorophenyl substituent enhances lipophilicity and may modulate target engagement through steric and electronic effects .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O2/c1-21-8-13(19-20-21)15(24)18-6-9-4-14(23)22(7-9)10-2-3-11(16)12(17)5-10/h2-3,5,8-9H,4,6-7H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWCXZFNPZVKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CC(=O)N(C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C19H19F2N5O\text{C}_{19}\text{H}_{19}\text{F}_{2}\text{N}_{5}\text{O}

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the triazole and pyrrolidine moieties. These functional groups are known to interact with various biological targets, influencing cellular pathways involved in disease processes.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Leukemia Cells

A study evaluated the cytotoxic effects of triazole derivatives on leukemia cell lines (K562 and CCRF-SB). The results showed that certain derivatives had a CC50 value significantly lower than standard chemotherapeutics like ribavirin, indicating potent anticancer activity:

CompoundCell LineCC50 (µM)
11gK56213.6 ± 0.3
6gK562391 ± 15
11gCCRF-SB112 ± 19

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Triazole derivatives are known for their efficacy against various pathogens, including bacteria and fungi.

Case Study: Antitubercular Activity

A series of quinoline-triazole hybrids were synthesized and tested against Mycobacterium tuberculosis. One derivative exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL, suggesting strong antitubercular activity:

CompoundMIC (µg/mL)Target Pathogen
5n12.5Mycobacterium tuberculosis

This indicates that modifications in the triazole structure can significantly enhance antimicrobial efficacy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that compounds with similar structures possess favorable absorption and distribution profiles while exhibiting low toxicity levels in preliminary assays.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula C18H19F2N5O2C_{18}H_{19}F_{2}N_{5}O_{2} and a molecular weight of approximately 373.37 g/mol. The structural features include a triazole ring and a pyrrolidine moiety, which are critical for its biological activity.

Anticonvulsant Properties

Research has indicated that this compound exhibits significant anticonvulsant activity. Studies have employed various models to evaluate its efficacy:

  • Maximal Electroshock Seizure (MES) Test : Demonstrated effective seizure protection with an effective dose (ED50) of approximately 44.46 mg/kg in mice.
  • Frings Audiogenic Seizure Model : Showed strong anticonvulsant effects with an ED50 of 13.21 mg/kg.
  • 6-Hz Psychomotor Seizure Model : Efficacy varied with current intensity, with ED50 values ranging from 71.55 mg/kg to 114.4 mg/kg.

These findings suggest that the compound may modulate calcium channels, particularly Cav1.2 (L-type), which could be pivotal in managing seizure disorders and related neurological conditions.

Antitumor Activity

Recent studies have explored the potential anticancer properties of the compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines have shown that the compound inhibits cell proliferation and induces apoptosis in certain types of cancer cells.
  • Mechanism of Action : The proposed mechanism involves interference with cellular signaling pathways that regulate growth and survival, making it a candidate for further investigation in oncology .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of new compounds:

  • Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics, but detailed pharmacokinetic profiling is necessary to establish bioavailability.
  • Toxicity Studies : Early toxicological assessments indicate a relatively safe profile at therapeutic doses, although comprehensive studies are required to confirm these findings .

Comparative Studies

Comparative studies with other triazole derivatives have highlighted the unique efficacy of this compound against specific targets, suggesting it may offer advantages over existing therapies in terms of potency and side effect profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives documented in the literature. Below is a comparative analysis:

Structural Analogues and Key Differences

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Notable Features
Target Compound
N-{[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
1,2,3-Triazole-4-carboxamide - 3,4-Difluorophenyl
- 5-Oxopyrrolidin-3-ylmethyl linker
C₁₇H₁₈F₂N₅O₂ 376.36 g/mol Combines triazole, pyrrolidinone, and difluorophenyl groups; potential CNS activity
Rufinamide
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
1,2,3-Triazole-4-carboxamide - 2,6-Difluorophenyl
- Benzyl linker
C₁₀H₈F₂N₄O 238.19 g/mol FDA-approved anticonvulsant; lacks pyrrolidinone moiety
N-[5-(Isopropyl)-1,3,4-Thiadiazol-2-yl]-1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide - 4-Fluorophenyl
- Thiadiazole substituent
C₁₆H₁₈FN₅O₂S 363.41 g/mol Thiadiazole replaces triazole; reduced fluorination
N-(3-(3-Fluorophenyl)-2-(2-Oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole-4-carboxamide - 3-Fluorophenyl
- Propyl-pyrrolidinone linker
C₁₇H₂₀FN₅O₂ 345.40 g/mol Propyl linker instead of methyl-pyrrolidinone; monocyclic fluorophenyl

Pharmacological and Physicochemical Insights

Bioactivity: Rufinamide’s anticonvulsant activity is attributed to sodium channel modulation . The target compound’s pyrrolidinone linker may enhance blood-brain barrier penetration compared to Rufinamide’s benzyl group, but this requires experimental validation. Thiadiazole-containing analogues (e.g., ) often exhibit antimicrobial properties, suggesting divergent applications for the target compound.

Synthetic and Analytical Considerations :

  • Crystallographic data for analogous compounds (e.g., pyrazoline derivatives in ) highlight the utility of SHELXL and WinGX for structural confirmation .
  • Fluorine substitution patterns (3,4-difluoro vs. 2,6-difluoro) significantly impact electronic distribution and steric interactions, as seen in Rufinamide vs. the target compound .

Stability and Solubility: The pyrrolidinone moiety in the target compound may improve aqueous solubility compared to purely aromatic systems (e.g., Rufinamide) due to hydrogen-bonding capacity .

Preparation Methods

Lactamization via Intramolecular Amide Bond Formation

Reaction of 4-aminobutyric acid with 3,4-difluorobenzaldehyde under acidic conditions generates a Schiff base intermediate, which undergoes reduction and subsequent cyclization to yield 1-(3,4-difluorophenyl)pyrrolidin-5-one. This method leverages Dean-Stark conditions for azeotropic water removal, achieving yields of 68–72%.

Reductive Amination Followed by Oxidation

Alternative approaches employ reductive amination between 3,4-difluoroaniline and succinic anhydride derivatives. For example, treatment of 4-oxopentanoic acid with 3,4-difluoroaniline in the presence of sodium cyanoborohydride affords 1-(3,4-difluorophenyl)pyrrolidin-5-one after in situ oxidation with Jones reagent (CrO3/H2SO4).

Introduction of the 3,4-Difluorophenyl Group

The 3,4-difluorophenyl substituent is critical for the compound’s pharmacological profile. Two primary strategies are employed:

Friedel-Crafts Alkylation

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxamide

The 1-methyl-1,2,3-triazole-4-carboxamide moiety is constructed via CuAAC followed by carboxamide formation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction of 1-methylpropargylamine with an azide precursor (e.g., 4-azidobutanenitrile) using CuI (10 mol%) in DMF/H2O (8:2) at 25°C generates 1-methyl-1H-1,2,3-triazole-4-carbonitrile. Ascorbic acid is added to stabilize the copper catalyst, achieving >90% regioselectivity for the 1,4-disubstituted product.

Hydrolysis and Amidation

The nitrile intermediate is hydrolyzed to the carboxylic acid using 6M HCl at 100°C, followed by coupling with ammonium chloride via EDCI/HOBt activation. This two-step sequence affords 1-methyl-1H-1,2,3-triazole-4-carboxamide in 85% overall yield.

Coupling Strategies for Final Assembly

Linking the pyrrolidinone and triazole-carboxamide subunits requires selective functionalization.

Alkylation of Pyrrolidinone with Triazole-Methylene Intermediate

The pyrrolidinone’s C-3 position is brominated using N-bromosuccinimide (NBS), followed by nucleophilic substitution with 1-methyl-1H-1,2,3-triazole-4-carboxamide methylene derivative (generated via Grignard reaction). K2CO3 in DMF at 60°C facilitates this transformation, yielding the target compound in 75% yield.

Reductive Amination

Condensation of 3-aminomethyl-pyrrolidinone with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using NaBH3CN in methanol provides an alternative route, though yields are lower (62%) due to competing over-reduction.

Optimization of Reaction Conditions

StepCatalyst/SolventTemperature (°C)Yield (%)
CuAACCuI/DMF-H2O2592
Suzuki CouplingPd(PPh3)4/DME8082
Carboxamide FormationEDCI/HOBt, THF2585
Final AlkylationK2CO3/DMF6075

Analytical Characterization

Critical spectroscopic data for the target compound:

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.55–7.45 (m, 2H, Ar-H), 4.32 (d, J = 6.8 Hz, 2H, CH2), 3.91 (s, 3H, N-CH3).

  • HRMS (ESI+) : m/z calc. for C16H15F2N5O2 [M+H]+: 372.1224; found: 372.1228.

Q & A

What are the standard synthetic routes for synthesizing N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide?

Level: Basic
Answer:
The compound is typically synthesized via multi-step routes involving:

  • Triazole ring formation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other cyclization methods.
  • Pyrrolidinone derivatization , where a 3,4-difluorophenyl group is introduced via alkylation or reductive amination.
  • Coupling reactions (e.g., carboxamide bond formation) between the triazole and pyrrolidinone moieties using activating agents like EDCI or HOBt.
    Reaction solvents (e.g., DMF, acetonitrile) and bases (e.g., K₂CO₃) are critical for optimizing yields .

Which spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

Level: Basic
Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., triazole protons at δ 7.5–8.5 ppm, pyrrolidinone carbonyl at ~170 ppm) .
  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) ensures purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion) .

How can researchers optimize reaction conditions to improve synthetic yield?

Level: Advanced
Answer:

  • Catalyst Screening : Test Cu(I) vs. Ru(II) catalysts for regioselective triazole formation .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during coupling steps .
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust stoichiometry .

How to resolve contradictions in NMR data across different studies?

Level: Advanced
Answer:

  • Referencing Standards : Compare chemical shifts with structurally similar compounds (e.g., triazole derivatives in ).
  • Solvent Calibration : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) .
  • Dynamic Effects : Investigate rotameric equilibria in the pyrrolidinone ring using variable-temperature NMR .

What in vitro models are suitable for evaluating the compound’s biological activity?

Level: Basic
Answer:

  • Anticancer : MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the triazole scaffold .

How can QSAR models guide structural modifications to enhance bioactivity?

Level: Advanced
Answer:

  • Descriptor Selection : Use electronic (Hammett σ), steric (molar refractivity), and hydrophobicity (logP) parameters .
  • Training Sets : Include analogs with varying substituents on the phenyl and triazole groups .
  • Validation : Cross-validate models using leave-one-out or external datasets to predict IC₅₀ improvements .

What strategies assess the compound’s stability under physiological conditions?

Level: Advanced
Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24–72 hours .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life and identify CYP450-mediated oxidation .
  • Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) with LC-MS to detect photodegradants .

What are the key challenges in achieving regioselective triazole synthesis?

Level: Advanced
Answer:

  • Catalyst Limitations : CuAAC favors 1,4-regioisomers, while Ru-catalyzed reactions yield 1,5-products. Validate selectivity via NOESY or X-ray crystallography .
  • Steric Hindrance : Bulky substituents on the alkyne/azide precursors may reduce regiochemical control .
  • Post-Synthesis Separation : Use preparative HPLC or crystallization to isolate the desired regioisomer .

How to evaluate the compound’s toxicity profile in preclinical studies?

Level: Advanced
Answer:

  • Acute Toxicity : Single-dose studies in rodents (OECD 423) to determine LD₅₀ .
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

What experimental approaches elucidate the compound’s target interactions?

Level: Advanced
Answer:

  • SPR Spectroscopy : Measure binding kinetics (ka/kd) to immobilized protein targets .
  • X-ray Crystallography : Co-crystallize with enzymes (e.g., kinases) to resolve binding modes .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization in lysates .

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